N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide
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Overview
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide typically involves the reaction of a cyclohexyl-substituted tetrazole with a propionamide derivative. One common method involves the use of a Ugi-azide four-component reaction, which includes an aldehyde, an amine, an isocyanide, and trimethylsilyl azide (TMSN3) as the azide source . The reaction is carried out in water as a solvent with tetradecyltrimethylammonium bromide (TTAB) as a catalyst, providing a hydrophobic micellar reaction site .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvent and catalyst can also be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazoles or amides.
Scientific Research Applications
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory, antiviral, and antibiotic properties.
Mechanism of Action
The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate specific pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-((4-chlorophenyl)(1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxyethanamine: Similar structure with a chlorophenyl group.
N-[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]methanesulfonamide: Contains a methanesulfonamide group instead of a propionamide group.
Uniqueness
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide is unique due to its specific combination of the cyclohexyl and propionamide groups, which confer distinct chemical and biological properties. Its ability to act as a bioisostere and its stability under various conditions make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-2-11(17)12-8-10-13-14-15-16(10)9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTCYGYWBZRMEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NN=NN1C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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